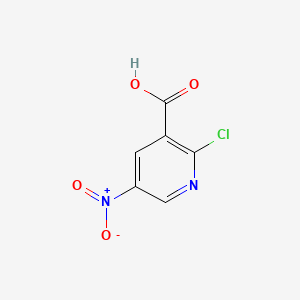

2-Chloro-5-nitronicotinic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-5-nitropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O4/c7-5-4(6(10)11)1-3(2-8-5)9(12)13/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFZRBCITDVRON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20501908 | |

| Record name | 2-Chloro-5-nitropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42959-38-6 | |

| Record name | 2-Chloro-5-nitropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-nitronicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 5 Nitronicotinic Acid and Its Precursors

Strategic Approaches to Pyridine (B92270) Nitration and Halogenation

The introduction of nitro and chloro groups onto the pyridine ring to produce 2-chloro-5-nitronicotinic acid is achieved through several well-established and innovative synthetic routes.

Nitration of 2-Hydroxynicotinic Acid and Subsequent Chlorination

A common and effective method for preparing this compound begins with 2-hydroxynicotinic acid. guidechem.com This two-step process involves an initial nitration reaction followed by a chlorination step.

In the first step, 2-hydroxynicotinic acid is nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid. guidechem.com The reaction is typically stirred at an elevated temperature, for instance at 50°C for 4 hours, to yield 2-hydroxy-5-nitronicotinic acid. guidechem.com The intermediate product is then isolated by pouring the reaction mixture over ice, followed by filtration and recrystallization from ethanol. guidechem.com

The subsequent chlorination of 2-hydroxy-5-nitronicotinic acid is achieved by treating it with a chlorinating agent such as phosphorus oxychloride, often with a catalytic amount of dimethylformamide. guidechem.com The mixture is refluxed for several hours. After the reaction, excess solvent is evaporated, and the residue is carefully added to water while maintaining a controlled temperature. guidechem.com The final product, this compound, is then extracted with an organic solvent like ethyl acetate (B1210297). guidechem.com

| Starting Material | Reagents | Intermediate | Reagents | Final Product |

| 2-Hydroxynicotinic acid | Fuming Nitric Acid, Concentrated H2SO4 | 2-Hydroxy-5-nitronicotinic acid | Phosphorus Oxychloride, Dimethylformamide | This compound |

Multi-step Synthesis from 2-Amino-3-methylpyridine (B33374)

An alternative synthetic route utilizes 2-amino-3-methylpyridine as the starting material in a three-step process to obtain this compound. guidechem.com

The initial step involves the nitration of 2-amino-3-methylpyridine using a mixture of concentrated sulfuric acid and concentrated nitric acid. guidechem.com This reaction is carefully controlled by cooling in an ice bath during the addition of the reagents and then allowing the mixture to react at room temperature for an extended period. guidechem.com The resulting intermediate is 2-hydroxy-5-nitro-3-methylpyridine. guidechem.com

The second step is the chlorination of the methylpyridine derivative. The intermediate from the previous step is treated with phosphorus oxychloride and heated to reflux for several hours to yield 2-chloro-5-nitro-3-methylpyridine. guidechem.com

Finally, the methyl group at the 3-position is oxidized to a carboxylic acid. This is accomplished by dissolving the 2-chloro-5-nitro-3-methylpyridine in concentrated sulfuric acid and adding sodium dichromate. guidechem.com The reaction mixture is stirred for an extended period, after which the product, this compound, is isolated. guidechem.com

| Starting Material | Reagents | Intermediate 1 | Reagents | Intermediate 2 | Reagents | Final Product |

| 2-Amino-3-methylpyridine | Conc. H2SO4, Conc. HNO3 | 2-Hydroxy-5-nitro-3-methylpyridine | Phosphorus Oxychloride | 2-Chloro-5-nitro-3-methylpyridine | Sodium Dichromate, Conc. H2SO4 | This compound |

Innovative Synthetic Pathways and Optimization for Yield and Efficiency

Research into the synthesis of nicotinic acid derivatives has led to innovative and more efficient methods. For instance, a green synthetic approach has been developed for the synthesis of pyridyl-phenyl ethers and thioethers using the solvent Cyrene. unimi.itacs.org This method involves a nucleophilic aromatic substitution (SNAr) reaction and has been shown to provide good to optimal yields (60-95%) with reduced reaction times and avoidance of toxic solvents like DMF or DMSO. unimi.itacs.org

Optimization of existing synthetic processes is also a key focus to improve yield and cost-effectiveness. For the synthesis of 2-chloro-5-nitropyridine (B43025), a related compound, a method starting from 2-halogenated acrylate (B77674) has been developed to avoid nitration reactions, thereby reducing wastewater and improving safety. google.com This highlights a trend towards developing more sustainable and economically viable synthetic routes.

Mechanistic Considerations in this compound Synthesis

The successful synthesis of this compound relies on a fundamental understanding of the underlying reaction mechanisms, particularly concerning regioselectivity and the influence of reaction conditions.

Regioselectivity and Reaction Control

The directing effects of the substituents on the pyridine ring are crucial for achieving the desired regiochemistry during nitration. In the case of 2-hydroxynicotinic acid, the hydroxyl group at the 2-position and the carboxylic acid group at the 3-position direct the incoming nitro group to the 5-position. guidechem.com The electron-donating hydroxyl group activates the pyridine ring towards electrophilic substitution, while the electron-withdrawing carboxylic acid group deactivates it. The interplay of these electronic effects favors nitration at the C-5 position.

Similarly, in the synthesis starting from 2-amino-3-methylpyridine, the amino and methyl groups, both being electron-donating, direct the nitration. guidechem.com The subsequent oxidation of the methyl group to a carboxylic acid is a selective transformation that does not affect the other substituents. guidechem.com

Influence of Reaction Conditions on Product Formation

The conditions under which the synthesis is performed have a significant impact on the yield and purity of this compound.

Temperature: Temperature control is critical in both the nitration and chlorination steps. During the nitration of 2-hydroxynicotinic acid, the temperature is typically maintained around 50°C to ensure a reasonable reaction rate without excessive side product formation. guidechem.com In the chlorination step, reflux temperatures are necessary to drive the reaction to completion. guidechem.com

Reagent Concentration and Ratio: The concentration of the nitrating and chlorinating agents, as well as their ratio relative to the substrate, are key parameters. For example, in the nitration of 2-hydroxynicotinic acid, a mixture of fuming nitric acid and concentrated sulfuric acid is used to generate the highly reactive nitronium ion (NO2+) required for the electrophilic aromatic substitution. guidechem.com

Reaction Time: The duration of the reaction is another important factor. The nitration of 2-hydroxynicotinic acid is typically carried out for several hours to ensure complete conversion. guidechem.com Similarly, the chlorination and oxidation steps in the multi-step synthesis from 2-amino-3-methylpyridine require extended reaction times to achieve high yields. guidechem.com

| Reaction Step | Key Condition | Influence on Product Formation |

| Nitration | Temperature | Controls reaction rate and minimizes side products. guidechem.com |

| Nitration | Reagent Concentration | Ensures generation of the active electrophile. guidechem.com |

| Chlorination | Temperature | Drives the reaction to completion at reflux. guidechem.com |

| Oxidation | Reaction Time | Ensures complete conversion of the methyl group. guidechem.com |

Green Chemistry Approaches in this compound Synthesis

The growing emphasis on environmental sustainability in chemical manufacturing has spurred research into greener synthetic routes for important chemical intermediates like this compound and its precursors. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency compared to traditional methods. Key strategies include the use of eco-friendly solvents, solvent-free reaction conditions, and innovative catalytic systems.

Recent advancements have demonstrated the successful application of green chemistry principles in the synthesis of nicotinic acid derivatives. A notable development is the use of Cyrene™, a bio-based solvent, as a substitute for conventional polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP), which are known for their toxicity. researchgate.net In one innovative approach, the synthesis of pyridyl-phenyl ethers and thioethers from methyl 6-chloro-5-nitronicotinate (the methyl ester of this compound) was achieved using Cyrene™ as the solvent. acs.orgunimi.it This method involves reacting the starting ester with a suitable phenol (B47542) or thiophenol in the presence of triethylamine (B128534) (NEt₃) as a base, under heating in a sealed tube at 150 °C for a short duration of 15–30 minutes, yielding the desired products in good to optimal yields (60–95%). researchgate.netacs.orgunimi.it The primary advantage of this methodology is the avoidance of toxic and environmentally harmful solvents. researchgate.netunimi.it

Another significant green chemistry strategy is the implementation of solvent-free or neat reaction conditions. This approach is economically and environmentally beneficial as it eliminates the need for solvents, leading to cleaner products, simpler work-ups, and often faster reaction times due to higher reactant concentrations. d-nb.info For the synthesis of related 2-(arylamino)nicotinic acid derivatives from 2-chloronicotinic acid, a solvent-free method using boric acid as an inexpensive, eco-friendly, and commercially available catalyst has been reported. d-nb.info This demonstrates the potential for similar solvent-less systems to be developed for the synthesis of this compound itself or its direct precursors, thereby reducing pollution and simplifying the manufacturing process. d-nb.info

The use of ozonolysis presents another green alternative for the synthesis of precursors. A patented method describes the one-step oxidation of 2-chloro-3-alkyl pyridine to 2-chloronicotinic acid using ozone with an acetate catalyst. google.com This process is highlighted as having low costs, simple processing, and reduced pollution, aligning with the core tenets of green chemistry. google.com

The following table summarizes the comparison between traditional and greener synthetic approaches for nicotinic acid derivatives.

| Feature | Traditional Synthesis Approach | Green Chemistry Approach | Source(s) |

| Solvent | N,N-dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), Xylene | Cyrene™ (bio-based), tert-amyl alcohol, Water, or Solvent-free | researchgate.netacs.orgunimi.itd-nb.info |

| Reagents | Phosphorus oxychloride (POCl₃), Thionyl chloride, Concentrated sulfuric/nitric acids | Ozone (O₃), Boric acid, Reusable lipase (B570770) enzymes (e.g., Novozym® 435) | d-nb.infogoogle.combeilstein-journals.orgguidechem.comrsc.org |

| Reaction Conditions | Often require harsh conditions and long reaction times | Milder conditions, significantly shorter reaction times (e.g., 15-30 min), or use of continuous-flow microreactors | acs.orgunimi.itrsc.orgresearchgate.net |

| Byproducts/Waste | Generates significant acidic wastewater and other harmful byproducts | Reduced waste generation, simpler work-up, and cleaner product streams | d-nb.infogoogle.comgoogle.com |

| Catalyst | Stoichiometric amounts of reagents, sometimes heavy metal catalysts (e.g., copper) | Catalytic amounts of safer materials (boric acid) or reusable biocatalysts | d-nb.inforsc.orgresearchgate.net |

These developments highlight a clear trend towards more sustainable practices in the chemical industry. By focusing on alternative solvents, solvent-free systems, and efficient catalytic processes, the environmental footprint associated with the production of this compound and its derivatives can be significantly reduced.

Chemical Transformations and Derivatization Strategies of 2 Chloro 5 Nitronicotinic Acid

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring in 2-Chloro-5-nitronicotinic acid is electron-deficient, a characteristic that is further enhanced by the presence of the electron-withdrawing nitro group. This electronic setup facilitates nucleophilic aromatic substitution (SNAr) reactions, primarily at the C-2 position, where the chlorine atom serves as a good leaving group.

Amination Reactions and Derivative Synthesis

The chlorine atom at the C-2 position can be readily displaced by various amine nucleophiles. This amination reaction is a cornerstone for creating a diverse range of derivatives. For instance, the acid can first be converted to its more reactive acid chloride derivative using reagents like thionyl chloride. This acid chloride can then be reacted with an appropriate amine.

In one documented synthesis, 2-chloro-5-nitronicotinoyl chloride was condensed with 3-amino-2-ethylaminopyridine in tetrahydrofuran (B95107) to produce 2-chloro-N-(2-ethylamino-3-pyridinyl)-5-nitro-3-pyridinecarboxamide. This reaction highlights the utility of this compound in building complex heterocyclic systems, such as dipyridodiazepinones, which have been investigated for their biological activity.

While direct amination on this compound itself is possible, prior conversion to the acid chloride is a common strategy to form amide derivatives. guidechem.com The analogous compound, 2-chloro-5-nitrobenzoic acid, readily undergoes microwave-assisted amination with various aliphatic and aromatic amines to yield N-substituted 5-nitroanthranilic acid derivatives, suggesting a similar reactivity profile for the nicotinic acid counterpart. chemicalbook.com

Table 1: Examples of Amination Reactions and Derivative Synthesis

| Reactant 1 | Reactant 2 | Reagent/Solvent | Product |

|---|---|---|---|

| 2-Chloro-5-nitronicotinoyl chloride | 3-Amino-2-ethylaminopyridine | Tetrahydrofuran | 2-Chloro-N-(2-ethylamino-3-pyridinyl)-5-nitro-3-pyridinecarboxamide |

| This compound | Aqueous ammonia (B1221849) | Thionyl chloride, Acetone | 2-Chloro-5-nitro-3-amidopyridine guidechem.com |

Ether and Thioether Formation at Position 2

The chloro substituent at position 2 is susceptible to substitution by oxygen and sulfur nucleophiles, leading to the formation of ethers and thioethers. While specific examples for this compound are not extensively documented in the provided search results, the reactivity of the isomeric 6-chloro-5-nitronicotinic acid methyl ester provides a strong model for this transformation.

In a recently developed green synthetic approach, 6-chloro-5-nitro nicotinic ester was reacted with various phenols and thiophenols. unimi.itacs.org The reaction proceeds via an SNAr mechanism, where the phenoxide or thiophenoxide ion displaces the chloride. This transformation was effectively carried out using triethylamine (B128534) (NEt₃) as a base in the green solvent Cyrene, under heating, to afford the corresponding pyridyl-phenyl ethers or thioethers in good to optimal yields (60–95%). unimi.itacs.org The presence of the nitro group was noted to accelerate the reaction, which is consistent with the established mechanism of SNAr reactions. acs.org It is highly probable that this compound or its ester would undergo a similar reaction with alkoxides, phenoxides, and their sulfur analogues at the C-2 position.

Hydrolysis and Esterification of the Carboxylic Acid Group

The carboxylic acid group at the C-3 position undergoes typical transformations such as esterification and conversion to the acid chloride. Esterification is often a necessary step to protect the carboxylic acid group or to modify the solubility and reactivity of the molecule for subsequent reactions, such as nucleophilic aromatic substitution. acs.org

The synthesis of esters, like the methyl or ethyl ester, can be achieved through various standard methods. One common approach involves first converting the carboxylic acid to its more reactive acid chloride derivative. This is accomplished by treating this compound with a chlorinating agent such as thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). beilstein-journals.orggoogle.com The resulting 2-chloro-5-nitronicotinoyl chloride can then be readily reacted with an alcohol, such as methanol (B129727) or ethanol, to yield the corresponding ester. chemicalbook.com

Conversely, the ester group can be hydrolyzed back to the carboxylic acid under alkaline conditions. acs.orggoogle.com For example, the hydrolysis of related nicotinic acid esters has been achieved using aqueous sodium hydroxide (B78521) (NaOH) in methanol, followed by acidification. unimi.itacs.org

Table 2: Reactions of the Carboxylic Acid Group

| Reaction Type | Reagent(s) | Solvent | Product |

|---|---|---|---|

| Acid Chloride Formation | Thionyl chloride, cat. DMF | Chloroform | 2-Chloro-5-nitronicotinoyl chloride google.com |

| Esterification (from acid chloride) | Methanol | - | Methyl 2-chloro-5-nitronicotinate |

| Esterification (from acid chloride) | Ethanol | - | Ethyl 2-chloro-5-nitronicotinate |

| Amide Formation (from acid) | Thionyl chloride, then aq. Ammonia | Acetone | 2-Chloro-5-nitro-3-amidopyridine guidechem.com |

| Ester Hydrolysis (analogous) | 1 M NaOH, then 1 M NaHSO₄ | Methanol | Corresponding nicotinic acid unimi.itacs.org |

Reduction Reactions of the Nitro Group

The nitro group at the C-5 position is a key functional handle that can be reduced to an amino group, opening up a wide array of further derivatization possibilities, such as diazotization or acylation. The choice of reducing agent is critical, especially when the preservation of the chloro substituent is desired.

Catalytic Reduction Methods for Amine Formation

Catalytic hydrogenation is a powerful and common method for the reduction of nitro groups. commonorganicchemistry.com Standard catalysts for this transformation include palladium on carbon (Pd/C) and Raney nickel. commonorganicchemistry.com These methods typically utilize hydrogen gas (H₂) as the reductant.

However, a significant drawback of these highly reactive catalysts is their potential to reduce other functional groups. commonorganicchemistry.com Specifically, catalytic hydrogenation with Pd/C can lead to dehalogenation, where the chloro substituent is reductively cleaved from the aromatic ring. Raney nickel is sometimes used as an alternative when dehalogenation of aromatic chlorides is a concern. commonorganicchemistry.com Therefore, while effective for nitro reduction, these methods may not be suitable for this compound if the chloro group is to be retained for subsequent reactions.

Selective Reduction Techniques

To achieve the selective reduction of the nitro group while preserving the C-2 chlorine atom, milder and more chemoselective reducing agents are employed. Metal-based reagents under acidic or neutral conditions are often the methods of choice.

One of the most common and effective reagents for this selective transformation is tin(II) chloride (SnCl₂). commonorganicchemistry.com The reduction is typically carried out in an acidic medium, such as concentrated hydrochloric acid. guidechem.com This method provides a mild route to reduce aromatic nitro groups in the presence of other reducible functionalities, including halogens. acsgcipr.org A specific protocol for this compound involves its dropwise addition to a solution of stannous chloride in concentrated hydrochloric acid, with the reaction proceeding at elevated temperatures (90°C) to yield 5-amino-2-chloronicotinic acid. guidechem.com

Another widely used method for the selective reduction of nitroarenes is the use of iron powder (Fe) in the presence of an acid, such as acetic acid or an ammonium (B1175870) chloride solution. unimi.itcommonorganicchemistry.com The reduction of the nitro group on a similar scaffold, 6-chloro-5-nitro nicotinic ester, was successfully achieved using iron powder and ammonium chloride in an ethanol/water mixture at 85°C. unimi.itacs.org A patent also describes the reduction of 2-chloro-5-nitro-nicotinic acid to 2-chloro-5-amino-nicotinic acid using iron powder. google.com These methods are valued for their selectivity, cost-effectiveness, and operational simplicity.

Table 3: Selective Reduction of the Nitro Group

| Reagent(s) | Solvent/Medium | Product | Selectivity Note |

|---|---|---|---|

| Stannous chloride (SnCl₂) | Concentrated Hydrochloric Acid | 5-Amino-2-chloronicotinic acid guidechem.com | Preserves the C-2 chloro group commonorganicchemistry.comacsgcipr.org |

| Iron (Fe), Ammonium Chloride | Ethanol/Water | 5-Amino-2-chloronicotinic acid unimi.itacs.orggoogle.com | Preserves the C-2 chloro group commonorganicchemistry.com |

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a key site for a variety of chemical transformations, enabling the synthesis of diverse derivatives. These reactions primarily involve the conversion of the carboxylic acid into amides and the generation of a highly reactive acid chloride intermediate.

Amide Formation and Related Reactions

The synthesis of amides from this compound is a frequently employed strategy in the development of new chemical entities. This transformation can be achieved through several methods. A common approach involves the coupling of this compound with a suitable amine. beilstein-journals.org For instance, the reaction with 3-amino-2-cyclopropylamino-4-methylpyridine has been shown to produce the corresponding carboxamide. beilstein-journals.org

Alternatively, amide formation can be accomplished by first converting the carboxylic acid to a more reactive species. One such method involves reacting the acid with thionyl chloride to form the acid chloride, which is then treated with aqueous ammonia to yield 2-chloro-5-nitro-3-amidopyridine. guidechem.com Research has also demonstrated the synthesis of various N-substituted analogues of 5-nitronicotinamide, including lower N-alkyl, N-alkanoyl, N-alkenoyl, and N-aromatic acyl derivatives, highlighting the versatility of this reaction. researchgate.net

The following table summarizes representative examples of amide formation reactions starting from this compound or its derivatives:

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| This compound | Amine 27 | Carboxamide 31 | beilstein-journals.org |

| This compound | 1. Thionyl chloride; 2. Aqueous ammonia | 2-Chloro-5-nitro-3-amidopyridine | guidechem.com |

| 5-Bromonicotinoyl chloride | 1. Ammonia; 2. Fuming H₂SO₄, H₂O₂ | 5-Nitronicotinamide | researchgate.net |

| Ethyl 2-methyl-5-nitronicotinate | Ammonia | 2-Methyl-5-nitronicotinamide | researchgate.net |

Generation of Acid Chloride Intermediates

The conversion of this compound into its corresponding acid chloride, 2-chloro-5-nitronicotinoyl chloride, is a critical step for facilitating subsequent reactions, particularly amide and ester formation. guidechem.comgoogle.com This highly reactive intermediate is typically prepared by treating the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). guidechem.combeilstein-journals.org

For example, refluxing this compound with thionyl chloride for several hours, followed by removal of the excess reagent, yields the acid chloride. guidechem.comgoogle.com Similarly, heating the acid with phosphorus oxychloride also effectively produces the acid chloride intermediate. beilstein-journals.org The resulting 2-chloro-5-nitronicotinoyl chloride can then be used directly in the next synthetic step without extensive purification. google.com

The generation of the acid chloride enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by amines or alcohols to form amides and esters, respectively. smolecule.com

Palladium-Catalyzed Cross-Coupling Reactions for Advanced Functionalization

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the advanced functionalization of the this compound scaffold. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, introducing a wide array of substituents onto the pyridine ring.

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organohalide, has been successfully applied to derivatives of this compound. For instance, 5-bromonicotinates can be efficiently coupled with arylboronic acids to produce 5-arylnicotinates. researchgate.net This method has been utilized in solid-phase synthesis to create libraries of 5-substituted nicotinic acid derivatives. researchgate.net The reactivity in Suzuki coupling is influenced by the nature of the halogen, with the general order being I > Br > OTf >> Cl. libretexts.org

The Buchwald-Hartwig amination is another significant palladium-catalyzed reaction that facilitates the formation of C-N bonds. This reaction has been employed for the N-arylation of primary and secondary alkylamines with aryl halides, including those derived from this compound. nih.govgoogleapis.com For example, palladium-mediated reactions with heteroarylamines have been used to synthesize analogs with C-N connecting substituents. nih.gov

The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, has also been applied to related nitropyridine systems. For example, 2-bromo-5-nitropyridine (B18158) has been coupled with terminal acetylenes to synthesize substituted 2-ethynyl-5-nitropyridines. researchgate.net These palladium-catalyzed methods offer a versatile and efficient means to introduce complex molecular fragments, significantly expanding the chemical space accessible from this compound.

The following table provides an overview of palladium-catalyzed cross-coupling reactions relevant to the functionalization of the nicotinic acid core:

| Reaction Type | Substrates | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 5-Bromonicotinates and Arylboronic acids | Palladium(0) catalyst | 5-Arylnicotinates | researchgate.net |

| Buchwald-Hartwig Amination | Aryl chlorides and Primary/Secondary amines | Pd catalyst and ligand (e.g., L11, L13) | N-Aryl amines | nih.gov |

| Buchwald-Hartwig Amination | Iodopyridines and 2-amino-N-methylbenzamide | Pd₂(dba)₃, Xantphos | N-Aryl amides | googleapis.com |

| Sonogashira Coupling | 2-Bromo-5-nitropyridine and Terminal acetylenes | Not specified | 2-Ethynyl-5-nitropyridines | researchgate.net |

Exploration of Other Functional Group Transformations

Beyond the carboxylic acid moiety, the chloro and nitro groups on the pyridine ring of this compound offer additional avenues for chemical modification, enabling the synthesis of a broad spectrum of derivatives with diverse functionalities.

Modifications at the 2-Chloro Position

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for its replacement with various nucleophiles, including alkoxides, phenoxides, and amines.

For instance, treatment of this compound with sodium methoxide (B1231860) in methanol at reflux leads to the formation of 2-methoxy-5-nitronicotinic acid. google.com Similarly, reactions with other alcohols in the presence of a base can yield the corresponding 2-alkoxy derivatives. unimi.it The synthesis of 2-alkoxy, 2-benzyloxy, and 2-phenoxy-5-nitronicotinamides has been achieved via the intermediate 2-chloro-3-cyano-5-nitropyridine. researchgate.net

The chloro group can also be displaced by amines. The synthesis of 2-alkylamino- and 2-benzylamino-5-nitronicotinamides has been reported, again proceeding through a 2-chloro-3-cyano-5-nitropyridine intermediate. researchgate.net These SNAr reactions are often facilitated by the presence of the electron-withdrawing nitro group, which activates the pyridine ring towards nucleophilic attack. acs.org

Modifications at the 5-Nitro Position

The nitro group at the 5-position is a versatile functional group that can be readily transformed, most notably through reduction to an amino group. This transformation is a key step in the synthesis of many biologically active molecules.

A variety of reducing agents can be employed to convert the 5-nitro group to a 5-amino group. A common and effective method is the use of iron powder in the presence of an acid, such as ammonium chloride in an ethanol/water mixture. unimi.itacs.org Another established method involves the use of stannous chloride in concentrated hydrochloric acid. guidechem.com

Catalytic hydrogenation is also a widely used technique for the reduction of nitro groups. nowgonggirlscollege.co.in Catalysts such as palladium on carbon (Pd/C) can be used to selectively reduce the nitro group in the presence of other functional groups like esters or carboxylic acids. nowgonggirlscollege.co.in The choice of reducing agent and reaction conditions can be critical for achieving selectivity, especially in the presence of other reducible functional groups on the molecule. nowgonggirlscollege.co.in The resulting 5-amino derivatives serve as important intermediates for further functionalization, for example, through diazotization reactions. google.com

The following table provides examples of reducing agents used for the conversion of the 5-nitro group to a 5-amino group in nicotinic acid derivatives:

| Starting Material | Reducing Agent(s) | Product | Reference |

|---|---|---|---|

| Methyl 6-chloro-5-nitronicotinate derivatives | Iron, Ammonium chloride | Methyl 5-amino-6-substituted-nicotinate derivatives | unimi.itacs.org |

| This compound | Stannous chloride, Concentrated HCl | 5-Amino-2-chloronicotinic acid | guidechem.com |

| 2-Chloro-5-nitro-nicotinic acid | Iron powder | 2-Chloro-5-amino-nicotinic acid | google.com |

| Aromatic Nitro Compounds | Pd(II) complexes, CO/H₂O | Aromatic Amines | acs.org |

Cyclization Reactions Utilizing this compound as a Precursor

This compound serves as a versatile precursor for the synthesis of various fused heterocyclic systems. Its inherent reactivity, stemming from the presence of a carboxylic acid function, a labile chlorine atom at an electron-deficient pyridine ring position, and a nitro group, allows for a range of chemical transformations and subsequent cyclization strategies. These reactions are pivotal in constructing complex molecular architectures, particularly those with applications in medicinal chemistry.

A prominent application of this compound in cyclization reactions is in the synthesis of dipyridodiazepinone derivatives. These compounds are of significant interest due to their biological activities, including as inhibitors of HIV-1 reverse transcriptase. The general synthetic route involves the initial conversion of this compound to its more reactive acid chloride. This is typically achieved by treatment with thionyl chloride (SOCl₂) googleapis.com.

The resulting 2-chloro-5-nitronicotinoyl chloride is then coupled with a suitable aminopyridine derivative. For instance, reaction with 3-amino-2-ethylaminopyridine in the presence of a base like diisopropylethylamine furnishes the corresponding carboxamide intermediate googleapis.com. The subsequent and crucial step is the intramolecular cyclization to form the diazepinone ring. This is often accomplished by heating the carboxamide intermediate in a high-boiling solvent or with a dehydrating agent like hexamethyldisilazane (B44280) (HMDS), which facilitates the ring closure beilstein-journals.orgbeilstein-journals.org.

Following the formation of the dipyridodiazepinone core, the nitro group, which served to activate the pyridine ring towards nucleophilic substitution and facilitate the cyclization, can be reduced to an amino group. This transformation provides a handle for further functionalization of the molecule beilstein-journals.org.

The following table summarizes a typical reaction sequence for the synthesis of a dipyridodiazepinone precursor from this compound:

| Step | Reactant 1 | Reactant 2 / Reagent | Product | Reference |

| 1 | This compound | Thionyl chloride (SOCl₂) | 2-Chloro-5-nitronicotinoyl chloride | googleapis.com |

| 2 | 2-Chloro-5-nitronicotinoyl chloride | 3-Amino-2-ethylaminopyridine, Diisopropylethylamine | 2-Chloro-N-(2-ethylamino-3-pyridinyl)-5-nitro-3-pyridinecarboxamide | googleapis.com |

| 3 | 2-Chloro-N-(2-ethylamino-3-pyridinyl)-5-nitro-3-pyridinecarboxamide | Hexamethyldisilazane (HMDS) | Dipyridodiazepinone derivative | beilstein-journals.orgbeilstein-journals.org |

Beyond the well-documented synthesis of dipyridodiazepinones, this compound is also a precursor for other fused heterocyclic systems. For example, it can be utilized in the preparation of pyrido[2,3-d]thiazolo[3,2-a]pyrimidin-5-ones. This is achieved through the condensation of this compound with 2-aminothiazoles. In this reaction, the amino group of the thiazole (B1198619) derivative likely displaces the chlorine atom of the nicotinic acid, followed by an intramolecular cyclization involving the carboxylic acid and a nitrogen atom of the thiazole ring, leading to the fused tricyclic system.

Furthermore, derivatives of this compound are employed in the synthesis of other fused pyrimidines. While specific procedural details are dispersed throughout patent literature, the general strategy often involves the initial modification of the carboxylic acid group, followed by reaction with a binucleophile that facilitates the formation of a new fused ring.

The versatility of this compound as a precursor in cyclization reactions underscores its importance in the construction of complex, nitrogen-containing heterocyclic compounds. The ability to sequentially or in a one-pot fashion react at its different functional groups allows for the assembly of diverse molecular scaffolds.

Advanced Research Applications of 2 Chloro 5 Nitronicotinic Acid As a Synthetic Scaffold

Pharmaceutical and Medicinal Chemistry Research

The strategic placement of reactive sites on the 2-chloro-5-nitronicotinic acid molecule facilitates the introduction of various functional groups, enabling the development of novel pharmaceutical agents. chemimpex.com This has led to its use in the synthesis of compounds targeting a range of diseases. chemimpex.comnbinno.com

The inherent reactivity of this compound makes it a key building block for creating new therapeutic agents. Its derivatives have shown potential in various areas of drug discovery. chemimpex.comlookchem.com

This compound and its derivatives have demonstrated notable potential in the development of anti-infective agents. chemimpex.com The compound serves as a precursor for molecules with antimicrobial and antiviral properties. chemimpex.comsmolecule.com

One significant area of research has been in the development of inhibitors for HIV-1 reverse transcriptase. biosynth.com This enzyme is crucial for the replication of the HIV virus. biosynth.com this compound has been shown to be an inhibitor of this enzyme, binding to its active site and blocking its DNA synthesis capabilities. biosynth.com Molecular modeling studies suggest that it binds to a hydrophobic pocket in the enzyme, a different site than other known inhibitors, indicating a potential for new therapeutic approaches. biosynth.com This includes effectiveness against nevirapine-resistant HIV strains. biosynth.com

Furthermore, dipyridodiazepinone derivatives synthesized from this compound have been evaluated for their anti-HIV-1 activity. beilstein-journals.org The synthesis involves coupling this compound with an appropriate amine, followed by cyclization to form the diazepinone ring. beilstein-journals.org Subsequent reduction of the nitro group yields compounds with promising inhibitory activity against both wild-type and mutant HIV-1 reverse transcriptase enzymes. beilstein-journals.org

The antimicrobial properties of compounds derived from this compound are also under investigation. smolecule.com The presence of the nitro group is often associated with antimicrobial activity, as it can be reduced to form reactive intermediates that damage bacterial DNA and proteins.

The scaffold of this compound has been utilized in the synthesis of novel anti-cancer and anti-tumor agents. chemimpex.com Its derivatives are being explored for their potential in oncology, including in the development of innovative cancer therapies like STING agonists and antibody-drug conjugates (ADCs). nih.govlookchem.com

One approach involves the synthesis of hybrid molecules. For instance, combining a thiazolidinone moiety with a structural fragment of Ciminalum, which can be derived from a related nitro-substituted aromatic aldehyde, has yielded compounds with significant antimitotic activity. nih.gov A series of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones were synthesized and screened for anticancer activity, with some derivatives showing notable cytotoxicity against various cancer cell lines, including leukemia, colon cancer, and breast cancer. nih.gov

In the realm of targeted cancer therapy, this compound has been instrumental in creating STING (stimulator of interferon genes) agonists for use in ADCs. nih.gov ADCs are designed to deliver a potent payload directly to cancer cells, minimizing systemic toxicity. nih.gov In one study, 6-chloro-5-nitronicotinic acid, a closely related isomer, was used as a starting material in a multi-step synthesis to produce a STING agonist platform. nih.gov This platform was then conjugated to the antibody trastuzumab, which targets HER2-positive cancer cells. The resulting ADCs demonstrated excellent anti-tumor activity in preclinical models, leading to complete and lasting tumor regression. nih.govacs.org

The versatility of the this compound structure allows for its incorporation into various molecular designs aimed at combating cancer through different mechanisms. chemimpex.com

Derivatives of nicotinic acid, including those synthesized from this compound, have been investigated for their anti-inflammatory properties. nbinno.comsmolecule.com Research has focused on developing new anti-inflammatory agents with potentially improved safety profiles compared to existing drugs. nih.gov

In one study, two series of novel compounds derived from the nicotinic acid scaffold were synthesized and evaluated for their anti-inflammatory activity. nih.gov All the new compounds showed significant anti-inflammatory effects in in-vitro screenings without harming macrophage viability. nih.gov Several of these compounds exhibited potent inhibition of nitrite (B80452) production, a key indicator of anti-inflammatory action. nih.gov The most active compounds were found to inhibit the production of inflammatory cytokines such as TNF-α and IL-6, as well as the enzymes iNOS and COX-2, at levels comparable to the standard anti-inflammatory drug ibuprofen. nih.gov

Furthermore, the ulcerogenic profile of these compounds was assessed, with some derivatives showing only mild irritation of the gastric mucosa, suggesting a better gastric safety profile. nih.gov This highlights the potential of using the nicotinic acid framework to design new anti-inflammatory drugs with reduced side effects. nih.gov

Nicotinic acid derivatives have emerged as promising candidates for the development of enzyme inhibitors, particularly for the management of type 2 diabetes. acs.org Research has focused on their ability to inhibit α-amylase and α-glucosidase, two key enzymes involved in carbohydrate digestion and glucose absorption. unimi.it

A library of novel nicotinic acid derivatives was synthesized and tested for their in-vitro inhibitory activity against these enzymes. acs.orgunimi.it Some of the synthesized compounds demonstrated micromolar inhibition values against α-amylase. unimi.it Notably, certain derivatives showed inhibition values against α-glucosidase that were comparable to the well-known inhibitor acarbose, along with a significant enhancement in their ability to deactivate the enzyme. acs.orgunimi.it

A key finding from this research is that the most promising compounds acted as noncompetitive inhibitors of both α-amylase and α-glucosidase. acs.orgunimi.it This is a significant discovery, as most existing inhibitors for these enzymes work through a competitive mechanism. unimi.it Noncompetitive inhibitors can be more effective as their action is not overcome by increasing substrate concentrations. acs.org These findings suggest that the nicotinic acid scaffold is a valuable pharmacophore for designing new hypoglycemic drugs that could offer a novel therapeutic strategy for type 2 diabetes. acs.orgunimi.it

Table of α-Glucosidase Inhibitory Activity of Selected Nicotinic Acid Derivatives

| Compound | IC50 (µM) for α-Glucosidase |

| 35 | 32.9 |

| 39 | 26.4 |

| Acarbose (control) | Comparable to compounds 35 and 39 |

Data sourced from a study on nicotinic acid derivatives as novel noncompetitive α-amylase and α-glucosidase inhibitors. acs.org

Nicotinic acid and its derivatives have been a cornerstone in the development of antitubercular drugs, with isoniazid, a nicotinic acid analog, being a first-line treatment for tuberculosis. researchgate.netsemanticscholar.org The emergence of multidrug-resistant tuberculosis has spurred research into new derivatives, including those synthesized from 2-chloro-3-pyridinecarbonyl chloride, a related compound. researchgate.netsemanticscholar.org

Several nicotinic acid derivatives, many containing nitro groups, have been synthesized and evaluated for their in-vitro activity against Mycobacterium tuberculosis. researchgate.netsemanticscholar.org The synthesis often involves the reaction of a nicotinoyl chloride derivative with various amines or hydrazines. semanticscholar.org In one study, a series of N-nitro-2-chloronicotinamides and other related compounds were synthesized and tested. semanticscholar.org While many of these initial compounds did not show activity, the research highlights the ongoing efforts to explore this chemical space for new antitubercular leads. semanticscholar.org

The focus on nitro-containing compounds is partly due to the success of other nitro-based drugs in treating tuberculosis, which are known to have potent activity against drug-resistant strains. researchgate.netsemanticscholar.org The research in this area suggests that the nicotinic acid scaffold remains an important starting point for developing new lead compounds in the fight against tuberculosis. semanticscholar.org

Design and Synthesis of Novel Therapeutic Agents Derived from this compound

Antiparasitic Agents (e.g., against Leishmania major)

The utility of this compound as a foundational structure extends to the development of anti-infective agents. chemimpex.com While direct studies detailing the synthesis of compounds from this compound specifically targeting the parasite Leishmania major are not prominent, the broader class of nitropyridine derivatives has shown significant potential in combating parasitic diseases. For instance, research into related structures has yielded hybrid molecules containing nitropyridyl fragments that possess notable antimalarial activity, with some demonstrating IC₅₀ values below 5 nM. mdpi.comnih.gov The structural characteristics of this compound make it a candidate for synthesizing libraries of compounds to be screened against various parasites, though specific research against Leishmania species remains an area for further exploration.

Drug Discovery and Lead Optimization Processes

This compound is a pivotal intermediate in pharmaceutical research, serving as a key starting material in drug discovery and lead optimization. chemimpex.comlookchem.com Its stable yet reactive nature is valuable for creating novel bioactive molecules. chemimpex.com A significant application is seen in the development of antiviral agents. Research has shown that this compound acts as an inhibitor of HIV-1 reverse transcriptase, a critical enzyme for viral replication. biosynth.com Molecular modeling studies indicate that it binds to a hydrophobic pocket in the enzyme's active site, demonstrating efficacy even against nevirapine-resistant HIV strains. biosynth.com

Furthermore, this compound is instrumental in biochemical research aimed at understanding disease pathways. It is used as a specific inhibitor of sirtuins, a class of enzymes involved in critical cellular functions like metabolism and aging. smolecule.com By inhibiting these enzymes, researchers can investigate the effects of altered protein acetylation, providing insights into potential therapeutic targets for a range of diseases. smolecule.com The scaffold has also been used to develop lead compounds for anticancer therapies. Derivatives of the closely related 2-chloro-5-nitropyridine (B43025) have been used to synthesize agents active against prostate cancer cell lines, showcasing its role in the iterative process of lead optimization. mdpi.comnih.gov

Synthesis of Pyridine (B92270) Derivatives with Broad Bioactive Potential

The chemical architecture of this compound makes it an exceptionally valuable precursor for synthesizing a wide spectrum of pyridine derivatives with significant biological activity. chemimpex.commdpi.com Its structure allows for the strategic introduction of diverse functional groups, facilitating the development of novel therapeutic agents. chemimpex.com

Researchers have utilized this scaffold to create compounds with potential applications across various medical fields. For example, derivatives of nitropyridines have been synthesized as potent inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase implicated in certain cancers and inflammatory conditions. mdpi.comnih.gov In another application, nicotinic acid derivatives synthesized from related precursors are being investigated as novel inhibitors of α-amylase and α-glucosidase for the potential treatment of type 2 diabetes. acs.org The versatility of this chemical building block underscores its importance in medicinal chemistry for generating compounds with anti-inflammatory, anticancer, and antidiabetic properties. chemimpex.comacs.org

| Derivative Class | Bioactive Potential | Research Context |

| Nitropyridine-Chloroquine Hybrids | Antimalarial | Demonstrated IC₅₀ values below 5 nM against malaria parasites. mdpi.comnih.gov |

| Substituted Nicotinamides | JAK2 Inhibition | Synthesized as potent inhibitors of Janus kinase 2. mdpi.comnih.gov |

| Prostate Cancer Agents | Anticancer | A lead compound was synthesized from 2-chloro-5-nitropyridine for designing new Mannich bases active against prostate cancer cells. mdpi.comnih.gov |

| Nicotinic Acid Derivatives | Antidiabetic | Investigated as inhibitors of α-amylase and α-glucosidase for type 2 diabetes treatment. acs.org |

| HIV-1 Reverse Transcriptase Inhibitors | Antiviral | Shown to inhibit HIV replication, including against resistant strains. biosynth.com |

Agricultural Chemical Research

Development of Herbicides and Pesticides

In agricultural science, this compound serves as a crucial chemical intermediate for the development of new herbicides and pesticides. guidechem.com The constant need for novel crop protection agents with improved efficacy and environmental profiles drives research in this area. google.com The pyridine motif is an important structural component in many agrochemicals. usda.gov For example, French agricultural company Rhône-Poulenc has utilized this compound to synthesize new herbicides. guidechem.com Furthermore, research into nicotinic acid derivatives has led to the discovery of compounds with excellent herbicidal activity against weeds like bentgrass and duckweed. usda.gov In the realm of insecticides, 2-chloro-5-nitropyridine has been used as a starting material to create new series of compounds effective against pests such as Mythimna separata and Plutella xylostella. mdpi.comnih.gov

Materials Science Applications

The unique chemical properties of this compound also lend themselves to applications in materials science. It is explored for its potential in creating advanced materials, such as specialized polymers and coatings. chemimpex.com The incorporation of this compound into material structures is investigated for its ability to improve properties like durability and resistance. chemimpex.com Additionally, it is utilized as an intermediate in the production of certain dyes and pigments, where it contributes to the color properties and stability of the final products for industries like textiles and printing. lookchem.com

Exploration in Advanced Polymers and Coatings

This compound serves as a valuable building block in the field of material science, particularly in the creation of advanced polymers and coatings. chemimpex.com Its unique chemical properties are explored to develop materials with enhanced durability and resistance. chemimpex.com The presence of reactive sites on its pyridine ring structure allows for its integration into polymer chains or its use as a precursor for specialty chemicals. chemimpex.comlookchem.com

In the production of dyes and pigments, this compound is utilized as a key component. lookchem.com Its incorporation into these materials helps to improve their color properties and stability, which is essential for applications in industries such as textiles, plastics, and printing. lookchem.com The ability of this compound to form stable complexes with metal ions, a characteristic known as chelation, also makes it valuable in various industrial processes where managing metal ions is critical. lookchem.com

Development of Materials with Specific Electronic or Optical Properties

The application of this compound extends to the manufacturing of materials with specific electronic and optical characteristics. bldpharm.com It is a component in the production of organic pigments and other optical materials where its distinct structure contributes to the final properties of the material. lookchem.combldpharm.com The nitro group (-NO2) on the molecule acts as an electron-withdrawing group, which increases the electrophilicity of the compound and enhances its reactivity in certain substitution reactions, a feature that can be harnessed in the synthesis of functional materials.

Furthermore, its role as a precursor in synthesizing more complex molecules is critical. chemimpex.com For instance, it is a starting material for producing 2-chloro-5-fluoro-nicotinic acid, an important pharmaceutical intermediate, highlighting its utility in creating compounds with tailored electronic features for specific applications. google.com Researchers also utilize it in creating specialty chemicals where its properties can be leveraged for various chemical processes and products. lookchem.com

Biochemical Research Applications

Studies on Enzyme Inhibition and Receptor Binding Mechanisms

This compound and its derivatives are significant tools in biochemical research for investigating enzyme inhibition and receptor binding mechanisms. chemimpex.com The compound itself is identified as a potent inhibitor of HIV-1 reverse transcriptase (RT). biosynth.com It functions by binding reversibly to the enzyme's active site, which blocks DNA synthesis and inhibits the replication of the HIV virus. biosynth.com Molecular modeling studies indicate that it binds to a hydrophobic pocket in the active site of HIV-1 RT, demonstrating efficacy even against nevirapine-resistant strains. biosynth.com

The versatility of this compound as a scaffold is evident in its use to synthesize a variety of derivatives with targeted inhibitory actions. For example, it is a key starting material in the synthesis of dipyridodiazepinone derivatives, which have shown high inhibitory activity against both wild-type and mutant strains of HIV-1 RT. beilstein-journals.org It has also been used to create novel nicotinic acid derivatives that act as noncompetitive inhibitors of α-amylase and α-glucosidase, enzymes relevant to the treatment of type 2 diabetes. acs.org Additionally, derivatives have been synthesized for use as photoaffinity probes for nicotinic acetylcholine (B1216132) receptors (nAChRs) in both insects and mammals. researchgate.net

Table 1: Examples of Enzyme and Receptor Inhibition Studies Involving this compound Derivatives

| Target Enzyme/Receptor | Derived Compound Class | Therapeutic Area/Application |

|---|---|---|

| HIV-1 Reverse Transcriptase (RT) | Dipyridodiazepinone derivatives | Antiviral (HIV/AIDS) |

| α-Amylase and α-Glucosidase | Substituted nicotinic acid derivatives | Anti-diabetic (Type 2 Diabetes) |

Elucidation of Biological Pathways and Disease Mechanisms Using Derived Compounds

The use of compounds derived from this compound is instrumental in clarifying biological pathways and the mechanisms of various diseases. chemimpex.com By developing specific inhibitors for enzymes like HIV-1 RT, researchers can probe the life cycle of the virus and develop effective antiretroviral therapies. biosynth.combeilstein-journals.org The synthesis of dipyridodiazepinone analogues from this acid has provided potent molecules for studying the function and inhibition of this critical viral enzyme. beilstein-journals.org

In the context of metabolic diseases, derivatives of this compound are helping to unravel the roles of key enzymes. The development of dual noncompetitive inhibitors for α-amylase and α-glucosidase offers a novel approach to managing post-meal blood sugar levels, providing new tools to study and potentially treat type 2 diabetes. acs.org Furthermore, this chemical scaffold is used to create compounds for studying central nervous system disorders by targeting receptors like the GABA-A receptor complex, which is implicated in anxiety. google.com Its utility as a precursor for anti-inflammatory and anti-cancer drugs further underscores its importance in research aimed at understanding and combating a wide range of diseases. chemimpex.com

Computational Chemistry and Theoretical Investigations of 2 Chloro 5 Nitronicotinic Acid and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-chloro-5-nitronicotinic acid and its derivatives. These calculations, rooted in the principles of quantum mechanics, offer a detailed view of the electronic landscape of molecules, which governs their chemical behavior.

Molecular Electrostatic Potential Analysis

Molecular Electrostatic Potential (MEP) analysis is a vital computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack.

For derivatives of nicotinic acid, MEP analysis can identify the most electron-rich areas, such as the oxygen atoms of the carboxylic acid and nitro groups, and the nitrogen atom of the pyridine (B92270) ring. This information is crucial for understanding how these molecules might interact with biological receptors or other chemical species. The MEP surface provides a visual guide to the molecule's reactive behavior, complementing the quantitative data obtained from other quantum chemical calculations.

Molecular Modeling and Docking Studies

Molecular modeling and docking are indispensable computational tools for predicting how a ligand, such as a derivative of this compound, might bind to a biological target, typically a protein or enzyme. These techniques are central to modern drug discovery, enabling the rational design of new therapeutic agents.

Prediction of Ligand-Receptor Interactions for Bioactive Derivatives

Molecular docking simulations are used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. nih.gov This process involves placing the ligand into the binding site of the receptor and calculating the binding energy for different conformations. nih.govfrontiersin.org For example, derivatives of this compound have been investigated as potential inhibitors of various enzymes. beilstein-journals.org

In a study on dipyridodiazepinone derivatives, which can be synthesized from this compound, molecular docking was used to understand their binding mode within the HIV-1 reverse transcriptase (RT) binding site. beilstein-journals.org The results of such studies reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the receptor's active site. nih.gov These interactions are critical for the ligand's biological activity.

Structure-Activity Relationship (SAR) Studies based on Computational Models

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. mdpi.com Computational models play a significant role in establishing these relationships by correlating specific structural features with observed activity. nih.gov

For derivatives of this compound, SAR studies can reveal the importance of the chloro and nitro substituents, as well as modifications at other positions of the nicotinic acid scaffold. For instance, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the position of substituents on an attached phenyl ring was found to significantly affect their inhibitory potential against enzymes like α-glucosidase. nih.gov The presence of both electron-donating and electron-withdrawing groups can influence the electronic properties of the molecule and, consequently, its biological activity. nih.gov These computational SAR studies provide valuable guidance for optimizing lead compounds to enhance their potency and selectivity. acs.orgdoi.org

Table 2: Representative Docking Results for Bioactive Derivatives

| Derivative Class | Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Dipyridodiazepinones | HIV-1 Reverse Transcriptase | Not specified | Not specified |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl)-N-(alkyl/aryl)-4-nitrobenzamides | α-Glucosidase | -8.0 to -9.7 | Not specified |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl)-N-(alkyl/aryl)-4-nitrobenzamides | α-Amylase | -7.9 to -9.8 | Not specified |

This table is based on data from studies on derivatives that may be synthesized from or are structurally related to this compound. nih.govbeilstein-journals.org

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics of Derivatives

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and binding dynamics of ligands and their receptors over time. nih.govmdpi.comnih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. nih.gov

MD simulations can be used to analyze the stability of a ligand-receptor complex predicted by docking studies. mdpi.com By monitoring parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms, researchers can assess the stability of the complex and the flexibility of different regions of the protein. mdpi.com

For bioactive derivatives of this compound, MD simulations can provide insights into the conformational changes that occur upon binding to a receptor. nih.govgrafiati.com This information is crucial for understanding the mechanism of action and for designing inhibitors with improved binding affinity and residence time. The simulations can reveal the role of specific amino acid residues in stabilizing the bound conformation of the ligand and can help to identify key interactions that are maintained throughout the simulation. mdpi.comresearchgate.net

Advanced Spectroscopic and Chromatographic Methodologies in Research on 2 Chloro 5 Nitronicotinic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of New Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of novel organic compounds. In the study of 2-chloro-5-nitronicotinic acid derivatives, ¹H and ¹³C NMR are routinely employed to confirm the successful synthesis of target molecules. acs.org For instance, in the synthesis of various nicotinic acid derivatives, the structural confirmation of all synthesized compounds was achieved by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). unimi.it

The chemical shifts, coupling constants, and signal integrations in ¹H NMR spectra provide detailed information about the number and connectivity of protons in a molecule. Similarly, ¹³C NMR spectra reveal the carbon framework. For example, in the characterization of dipyridodiazepinone derivatives, which can be synthesized from this compound, detailed ¹H and ¹³C NMR data were reported, confirming the proposed structures. beilstein-journals.org

Resolving Spectroscopic Data Discrepancies (e.g., Tautomerism, Solvent Effects)

Spectroscopic data can sometimes present ambiguities that require careful analysis. Tautomerism, the interconversion of structural isomers, is a phenomenon that can be observed in heterocyclic compounds and influences NMR spectra. researchgate.net The choice of solvent can also significantly impact the chemical shifts observed in NMR spectra. researchgate.net For some heterocyclic systems, the presence of prototropic amino/imino tautomerism has been observed and analyzed through spectral data. researchgate.net The use of different NMR solvents, such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) and deuterium (B1214612) oxide (D₂O), can help in identifying and understanding these tautomeric equilibria and solvent-solute interactions. researchgate.net

Mass Spectrometry (MS) Techniques (e.g., LC/MS, HRMS) for Compound Characterization and Purity Assessment

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the characterization and purity assessment of synthesized compounds. unimi.itbeilstein-journals.org

Liquid chromatography-mass spectrometry (LC/MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing complex reaction mixtures and identifying intermediates. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. acs.orgbeilstein-journals.org This is crucial for confirming the identity of new chemical entities. For example, the structural confirmation of novel nicotinic acid derivatives was supported by HRMS data. unimi.itacs.org In the synthesis of dipyridodiazepinone derivatives, HRMS (ESI-TOF) was used to confirm the elemental composition of the synthesized compounds. beilstein-journals.org

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Reaction Monitoring in Synthetic Pathways

High-performance liquid chromatography (HPLC) is an essential technique for determining the purity of synthesized compounds and for monitoring the progress of chemical reactions. unimi.itgoogle.com In the synthesis of nicotinic acid derivatives, all compounds were confirmed to be >95% pure by HPLC analysis. unimi.itacs.org

HPLC is also invaluable for monitoring the progress of a reaction. By taking small aliquots of the reaction mixture at different time points and analyzing them by HPLC, chemists can determine when a reaction is complete. google.com For instance, in the preparation of naphthyridines from this compound, the reaction was monitored by quenching a small sample of the reaction mixture with methanol (B129727) and analyzing it by HPLC to ensure the starting material was consumed to a certain level. google.com

Other Advanced Analytical Techniques Applied in Research Contexts

Beyond the core techniques of NMR, MS, and HPLC, other advanced analytical methods are sometimes employed in the broader context of research involving related chemical structures. While not always directly applied to this compound itself, these techniques highlight the analytical toolkit available to researchers. For example, in the study of epoxy-acrylic hybrid particles, advanced techniques like scanning transmission X-ray microscopy (STXM) and peak force tapping atomic force microscopy (PFT-AFM) were used to elucidate the core-shell morphology of the particles. Although these specific techniques are more relevant to materials science applications, they demonstrate the continuous development of analytical methods that can provide deeper insights into the properties of chemical substances.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Chloro-5-nitronicotinic acid, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : A widely used method involves refluxing 2-hydroxy-5-nitronicotinic acid in phosphorus oxychloride (POCl₃) for 5 hours, yielding 72% of the product after recrystallization . Key parameters include maintaining anhydrous conditions, precise temperature control during reflux, and stoichiometric excess of POCl₃ to ensure complete chlorination. Post-synthesis purification via recrystallization (e.g., from water or organic solvents) is critical to achieving high purity (>98%) .

Q. What safety precautions and storage conditions are recommended for handling this compound?

- Methodological Answer :

- Handling : Use fume hoods to avoid inhalation of dust/aerosols. Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact by using closed systems during transfers .

- Storage : Store in a cool, dry place (<25°C) in tightly sealed containers. Ensure compatibility with non-reactive materials (e.g., glass or PTFE-lined caps) to prevent degradation .

- Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid aqueous washdowns to prevent environmental contamination .

Q. How can researchers verify the identity and purity of this compound post-synthesis?

- Methodological Answer :

- Melting Point Analysis : The compound exhibits a melting point of ~240°C, serving as a preliminary purity indicator .

- Spectroscopic Techniques : Use IR spectroscopy to confirm functional groups (e.g., nitro and carboxylic acid peaks). Cross-reference with databases like NIST Chemistry WebBook for spectral validation .

- Chromatography : Employ HPLC or TLC with UV detection to assess purity. A single peak/spot at Rf ~0.5 (using ethyl acetate/hexane mobile phase) indicates homogeneity .

Advanced Research Questions

Q. What methodological considerations are essential when using this compound as a precursor for amide bond formation?

- Methodological Answer : Conversion to the acid chloride is a critical step. Reflux with thionyl chloride (SOCl₂) for 3 hours under argon ensures complete conversion. Subsequent reaction with amines (e.g., 6-amino-m-cresol) requires slow addition at 0°C to minimize side reactions. Use a molar ratio of 1:1.3 (acid:amine) and a tertiary base (e.g., N,N-diisopropylethylamine) to neutralize HCl byproducts. Monitor reaction progress via TLC or in-situ FTIR for carbonyl disappearance .

Q. How should researchers address discrepancies in spectroscopic data (e.g., IR, NMR) when characterizing derivatives of this compound?

- Methodological Answer :

- Data Cross-Validation : Compare experimental spectra with computational predictions (e.g., DFT-calculated IR/NMR) or literature data for structurally analogous compounds (e.g., 2-Chloro-3-nitrobenzoic acid) .

- Impurity Profiling : Use high-resolution mass spectrometry (HRMS) to detect trace byproducts. For example, incomplete chlorination may leave residual hydroxyl groups, detectable via HRMS peaks at m/z [M+H]⁺ = 200.1 .

- Crystallographic Validation : If single crystals are obtained, use SHELX or OLEX2 for structure refinement. Compare unit cell parameters with known derivatives to resolve ambiguities .

Q. What strategies can optimize reaction outcomes when varying substituents on the nicotinic acid scaffold?

- Methodological Answer :

- Regioselectivity Analysis : Nitro and chloro groups are meta-directing. For electrophilic substitutions, prioritize positions ortho to the nitro group. Use DFT calculations (e.g., Gaussian) to predict reactive sites .

- Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of nitro-substituted intermediates. For sterically hindered reactions, switch to dichloromethane to reduce viscosity .

- Reaction Monitoring : Employ in-situ Raman spectroscopy to track nitro group reduction kinetics. Adjust stoichiometry of reducing agents (e.g., H₂/Pd-C) based on real-time data .

Notes for Reproducibility

- Documentation : Follow guidelines from the Beilstein Journal of Organic Chemistry: Report detailed experimental procedures, including solvent volumes, stirring rates, and purification steps. For multi-step syntheses, provide intermediate characterization data (e.g., NMR yields, HPLC traces) in supplementary materials .

- Data Archiving : Deposit crystallographic data (if available) in the Cambridge Structural Database (CSD) or Protein Data Bank (PDB), citing SHELX or ORTEP-III for structure visualization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.